2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole
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Overview
Description
2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole is a heterocyclic compound containing a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole typically involves the reaction of phenyl-substituted cyclopentadiene with azides under specific conditions. One common method includes the use of a cycloaddition reaction, where the phenyl-substituted cyclopentadiene reacts with an azide to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The reaction conditions often include controlled temperature and pressure to facilitate the formation of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied for its inhibition of acetylcholinesterase and carbonic anhydrase enzymes, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4,7-Dihydro-2-phenyl-4,7-methano-2H-isoindole: A closely related compound with similar chemical properties.
2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3 (2H)-dione: Another similar compound with potential biological activities
Uniqueness
2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Properties
CAS No. |
30451-32-2 |
---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-phenyl-4-azatricyclo[5.2.1.02,6]deca-2,5,8-triene |
InChI |
InChI=1S/C15H13N/c1-2-4-13(5-3-1)16-9-14-11-6-7-12(8-11)15(14)10-16/h1-7,9-12H,8H2 |
InChI Key |
WURBIZFBXGCLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=CN(C=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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